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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 1,4-Dipropoxybut-2-yne. Due to a lack of extensive published experimental data

for this specific compound, this guide presents a combination of computed data from reliable

chemical databases and predicted characteristics based on analogous compounds and

established principles of organic chemistry. Detailed theoretical experimental protocols for its

synthesis and characterization are provided to facilitate further research. This document is

intended to serve as a foundational resource for scientists interested in the potential

applications of 1,4-Dipropoxybut-2-yne in various fields, including organic synthesis and

materials science.

Chemical and Physical Properties
1,4-Dipropoxybut-2-yne is an organic compound with the molecular formula C₁₀H₁₈O₂.

Structurally, it is a dialkyl ether derivative of 2-butyne-1,4-diol. The central butyne core provides

rigidity, while the two propoxy groups introduce flexibility and influence its solubility and

reactivity.
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Data Presentation
The following table summarizes the available and predicted physical and chemical properties of

1,4-Dipropoxybut-2-yne.

Property Value Source/Method

IUPAC Name 1,4-dipropoxybut-2-yne Computed

CAS Number 69704-27-4 CAS Registry

Molecular Formula C₁₀H₁₈O₂ -

Molecular Weight 170.25 g/mol Computed[1]

Boiling Point 232.3 °C at 760 mmHg Predicted

Density 0.897 g/cm³ Predicted

XLogP3-AA 1.8 Computed[1]

Hydrogen Bond Donor Count 0 Computed[1]

Hydrogen Bond Acceptor

Count
2 Computed[1]

Rotatable Bond Count 6 Computed[1]

Exact Mass 170.130679813 Da Computed[1]

InChI

InChI=1S/C10H18O2/c1-3-7-

11-9-5-6-10-12-8-4-2/h3-4,7-

10H2,1-2H3

Computed[1]

InChIKey
ZCTCHUYEFFCKCW-

UHFFFAOYSA-N
Computed[1]

Canonical SMILES CCCOCC#CCOCCC Computed[1]

Experimental Protocols
While specific literature detailing the synthesis and characterization of 1,4-Dipropoxybut-2-
yne is not readily available, a plausible and robust synthetic route is the Williamson ether
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synthesis, starting from 2-butyne-1,4-diol and a propyl halide. The following are detailed,

generalized protocols for the synthesis and characterization of this compound.

Synthesis of 1,4-Dipropoxybut-2-yne via Williamson
Ether Synthesis
This protocol is based on the well-established Williamson ether synthesis, a reliable method for

preparing symmetrical and unsymmetrical ethers.

Materials:

2-Butyne-1,4-diol

Sodium hydride (NaH), 60% dispersion in mineral oil

1-Bromopropane (or 1-iodopropane)

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged

with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

Deprotonation: A solution of 2-butyne-1,4-diol (1.0 equivalent) in anhydrous THF is added

dropwise to the sodium hydride suspension at 0 °C (ice bath). The reaction mixture is then

allowed to warm to room temperature and stirred for 1-2 hours, or until hydrogen gas

evolution ceases, indicating the formation of the dialkoxide.
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Alkylation: The reaction mixture is cooled again to 0 °C, and 1-bromopropane (2.2

equivalents) is added dropwise. After the addition is complete, the reaction mixture is heated

to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction

should be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction is cooled to room temperature and cautiously

quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The

organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl

acetate (3 x 50 mL). The combined organic extracts are washed with water and brine, then

dried over anhydrous magnesium sulfate or sodium sulfate.

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The

crude product is then purified by vacuum distillation or column chromatography on silica gel

to afford pure 1,4-Dipropoxybut-2-yne.

Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The sample is dissolved in deuterated chloroform (CDCl₃). The spectrum is

expected to show a triplet at approximately 0.9 ppm (6H, -CH₃), a sextet at around 1.6 ppm

(4H, -CH₂-CH₃), a triplet at approximately 3.5 ppm (4H, -O-CH₂-), and a singlet around 4.2

ppm (4H, ≡C-CH₂-O-).

¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ is predicted to show signals at

approximately 10.5 ppm (-CH₃), 22.8 ppm (-CH₂-CH₃), 58.5 ppm (≡C-CH₂-O-), 72.0 ppm (-

O-CH₂-), and 81.5 ppm (-C≡C-).

2.2.2. Infrared (IR) Spectroscopy The IR spectrum, recorded as a neat film on NaCl or KBr

plates, is expected to exhibit the following characteristic absorption bands:

C-H stretching (alkane): 2960-2850 cm⁻¹

C≡C stretching: A weak absorption around 2240 cm⁻¹ (characteristic of a symmetrically

substituted alkyne)

C-O stretching (ether): A strong, broad absorption in the region of 1100-1085 cm⁻¹
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2.2.3. Mass Spectrometry (MS) Mass spectral analysis, likely via electron ionization (EI-MS),

would be expected to show a molecular ion peak ([M]⁺) at m/z = 170. Subsequent

fragmentation may involve cleavage of the C-O and C-C bonds, leading to characteristic

fragment ions.

Signaling Pathways and Experimental Workflows
(Visualization)
As there is no available literature on the biological activity or associated signaling pathways of

1,4-Dipropoxybut-2-yne, this section will focus on visualizing the logical workflow of its

synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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